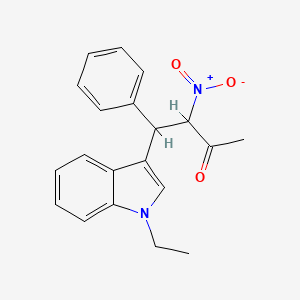
4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone is a member of indoles.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods : 4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone is synthesized through a series of chemical reactions involving compounds like ethyl acetoacetate and benzyl chloride, as described in studies focused on the synthesis of similar compounds (Zhang, 2005).
Chemical Transformations : Research has detailed the sequential conversion of indolyl butanoic acid into various derivatives, showing the versatility of indole-based compounds in chemical transformations (Nazir et al., 2018).
Liquid Crystalline Properties : Studies have explored the synthesis of polyindole derivatives with liquid crystalline azobenzene as side chains, highlighting the potential for developing new materials with unique properties (Hosseini & Ashjari, 2013).
Biological and Medicinal Research
Antidiabetic Potential : Research involving indole-based scaffolds, similar to 4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone, has shown potential in developing antidiabetic agents through the inhibition of the α-glucosidase enzyme (Nazir et al., 2018).
Urease Inhibition : Similar indole-based compounds have been evaluated for their inhibitory potential against urease enzyme, suggesting therapeutic applications in drug design programs (Nazir et al., 2018).
Material Science Applications
Conducting Polymers : The development of conducting polymers using indole derivatives opens avenues for creating new optical materials with diverse applications (Hosseini & Ashjari, 2013).
Liquid Crystal Behavior : Polyindole derivatives exhibit liquid crystalline behavior, which could be leveraged in the design of advanced materials for various industrial applications (Hosseini & Ashjari, 2013).
Propiedades
Nombre del producto |
4-(1-Ethyl-3-indolyl)-3-nitro-4-phenyl-2-butanone |
|---|---|
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-(1-ethylindol-3-yl)-3-nitro-4-phenylbutan-2-one |
InChI |
InChI=1S/C20H20N2O3/c1-3-21-13-17(16-11-7-8-12-18(16)21)19(15-9-5-4-6-10-15)20(14(2)23)22(24)25/h4-13,19-20H,3H2,1-2H3 |
Clave InChI |
RSODEXWYNPXOMN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C2=CC=CC=C21)C(C3=CC=CC=C3)C(C(=O)C)[N+](=O)[O-] |
Solubilidad |
4.8 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



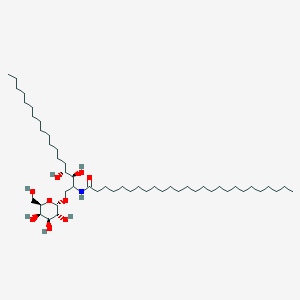
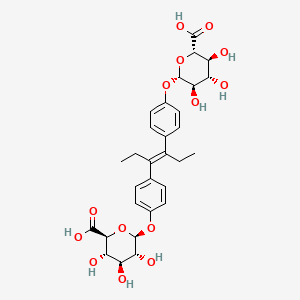
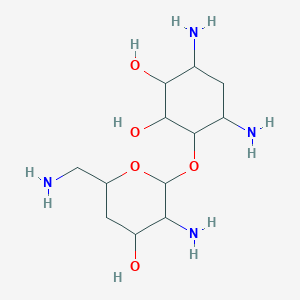
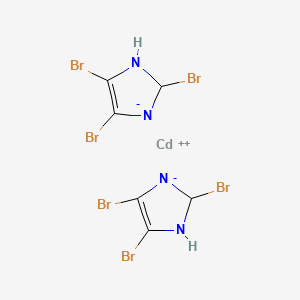
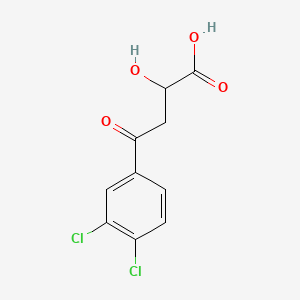
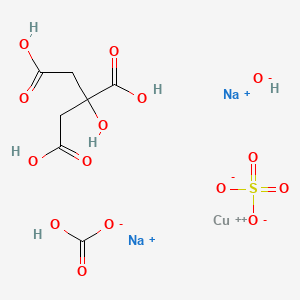
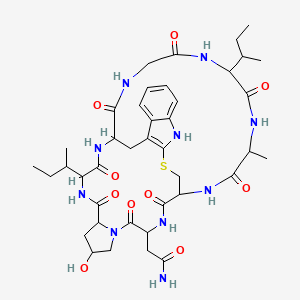
![5'-(4-methylphenyl)-2-spiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]one](/img/structure/B1228905.png)
![N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide](/img/structure/B1228908.png)
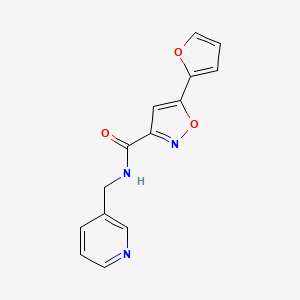
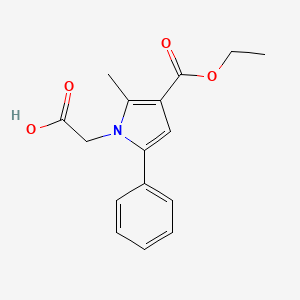
![2-Cyclopentyl-4-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-9-methyl-1-pyrido[3,4-b]indolone](/img/structure/B1228913.png)
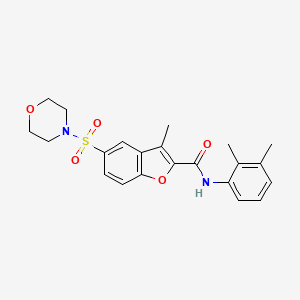
![N-(3-methoxypropyl)-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide](/img/structure/B1228916.png)